Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride
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Overview
Description
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O2 and a molecular weight of 268.14 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyrimidine with ethyl acrylate under specific conditions. The reaction is carried out in an anhydrous ethanol solvent with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours . After the reaction, the product is purified through washing with organic solvents and recrystallization to obtain the final compound in the form of white lamellar crystals.
Chemical Reactions Analysis
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride can be compared with similar compounds such as:
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 3-(pyridin-2-ylamino)propanoate: This compound features a pyridine ring and an amino group attached to the propanoate moiety.
The uniqueness of this compound lies in its specific pyrimidine ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-amino-3-pyrimidin-2-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7(10)6-8-11-4-3-5-12-8;;/h3-5,7H,2,6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMGZCVPYSNCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=NC=CC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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